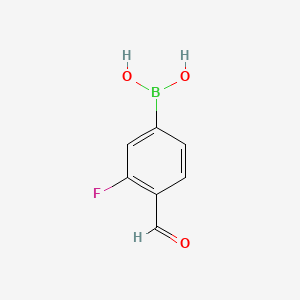

3-Fluoro-4-formylphenylboronic acid

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

(3-fluoro-4-formylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BFO3/c9-7-3-6(8(11)12)2-1-5(7)4-10/h1-4,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZNRMUVHUVCIBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C=O)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10381054 | |

| Record name | 3-Fluoro-4-formylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10381054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

248270-25-9 | |

| Record name | 3-Fluoro-4-formylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10381054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-fluoro-4-formylphenyl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: 3-Fluoro-4-formylphenylboronic Acid in Research and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluoro-4-formylphenylboronic acid is a bifunctional organoboron compound of significant interest in medicinal chemistry and materials science. Its unique structure, featuring a boronic acid, a formyl group, and a fluorine atom on a phenyl ring, makes it a versatile building block for complex molecular architectures. The boronic acid moiety serves as a key participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, enabling the formation of carbon-carbon bonds. The aldehyde (formyl) group provides a reactive handle for a variety of subsequent chemical transformations, such as reductive amination, condensation reactions, and oxidation to a carboxylic acid. The presence of a fluorine atom can modulate the electronic properties, metabolic stability, and binding affinity of derivative compounds, a common strategy in modern drug design.[1] This guide provides an in-depth overview of the chemical properties, spectroscopic profile, and key applications of this compound, with a focus on its utility in the synthesis of kinase inhibitors.

Core Chemical Properties

This compound is typically a white to light yellow crystalline solid that is stable under ambient conditions, though it may be sensitive to moisture.[2] It is often supplied with varying amounts of its cyclic anhydride (B1165640) (boroxine).

Table 1.1: Physicochemical and Identification Data

| Property | Value | Reference |

| IUPAC Name | (3-Fluoro-4-formylphenyl)boronic acid | N/A |

| Synonyms | 3-Fluoro-4-formylbenzeneboronic acid, 4-Borono-3-fluorobenzaldehyde | [3] |

| CAS Number | 248270-25-9 | |

| Molecular Formula | C₇H₆BFO₃ | |

| Molecular Weight | 167.93 g/mol | |

| Appearance | White to light yellow powder/crystal | [2][4] |

| Melting Point | ~240 - 250 °C | [4][5] |

| Boiling Point | 349.3 ± 52.0 °C (Predicted) | [5] |

| Solubility | Water: 2.65 g/L (25 °C)DMSO: ~40 mg/mL (with heating) | [2][6] |

| InChI Key | NZNRMUVHUVCIBR-UHFFFAOYSA-N | |

| SMILES | O=Cc1ccc(B(O)O)cc1F |

Spectroscopic Profile

Detailed spectroscopic analysis is crucial for confirming the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A proton (¹H) NMR spectrum in a solvent like DMSO-d₆ would be expected to show characteristic signals for the aldehyde proton (singlet, ~9.8-10.0 ppm), three aromatic protons with complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F coupling (in the range of ~7.5-8.0 ppm), and a broad singlet for the two hydroxyl protons of the boronic acid group.

Infrared (IR) Spectroscopy

The FT-IR spectrum is characterized by specific vibrational modes. A computational study and experimental data for analogous compounds suggest the following key peaks.[2][7]

Table 2.1: Characteristic FT-IR Vibrational Frequencies

| Wavenumber (cm⁻¹) | Assignment |

| ~3300 (broad) | O-H stretching (boronic acid) |

| ~1700 | C=O stretching (aldehyde) |

| ~1600, ~1480 | C=C stretching (aromatic ring) |

| ~1350 | B-O stretching |

| ~1250 | C-F stretching |

Chemical Synthesis and Reactivity

This compound is a key intermediate, valued for its reactivity in forming more complex molecules. Its primary applications stem from the orthogonal reactivity of the boronic acid and aldehyde functional groups.

Suzuki-Miyaura Cross-Coupling

The most prominent application is its use as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions to form biaryl structures.[8] This reaction is a cornerstone of modern synthetic chemistry for creating C-C bonds.[8] The aldehyde group is generally stable under the mild reaction conditions typically employed.[8]

The general workflow for this reaction is depicted below.

References

- 1. This compound [aromalake.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. (3-Fluoro-4-formylphenyl)boronic acid | CAS#:248270-25-9 | Chemsrc [chemsrc.com]

- 6. rsc.org [rsc.org]

- 7. 4-Formylphenylboronic Acid | C7H7BO3 | CID 591073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. tcichemicals.com [tcichemicals.com]

3-Fluoro-4-formylphenylboronic acid CAS number 248270-25-9

An In-depth Technical Guide to 3-Fluoro-4-formylphenylboronic acid CAS Number: 248270-25-9

Overview

This compound is a bifunctional organoboron compound widely utilized as a building block in organic synthesis and medicinal chemistry.[1] Its structure, featuring a boronic acid group, a fluorine atom, and a formyl group, makes it a valuable reagent for introducing these functionalities into more complex molecules. This guide provides a comprehensive overview of its properties, synthesis, applications, and relevant experimental protocols for researchers and drug development professionals.

Physicochemical and Safety Properties

The compound is typically a white to light yellow crystalline powder.[2] It is relatively stable under ambient conditions but may be moisture-sensitive due to the boronic acid moiety.[2] Proper storage in a cool, dry, and sealed container is recommended.[3][4]

Physicochemical Data

The key physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 248270-25-9 | [2] |

| Molecular Formula | C₇H₆BFO₃ | [5] |

| Molecular Weight | 167.93 g/mol | [3][5] |

| Appearance | White to light yellow crystal powder | [2][6] |

| Melting Point | 249-250 °C | |

| Boiling Point | 349.3 ± 52.0 °C at 760 mmHg | [3] |

| Density | 1.3 ± 0.1 g/cm³ | |

| Flash Point | 165.1 ± 30.7 °C | |

| LogP | 1.16 |

Safety and Handling

This compound is classified as an irritant and requires careful handling.[7] Standard personal protective equipment (PPE), including gloves, eye shields, and a dust mask, should be worn.

| Hazard Information | Details | Reference |

| Signal Word | Warning | [3] |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [3] |

| Precautionary Statements | P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) | [3] |

| Risk Phrases | R36/37/38 (Irritating to eyes, respiratory system and skin) | [7] |

| Safety Phrases | S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S36 (Wear suitable protective clothing) | [7] |

Synthesis and Manufacturing

While specific, detailed synthesis procedures for this compound are proprietary to manufacturers, a common and logical synthetic route can be inferred from standard organometallic chemistry principles used for analogous compounds.[1][8] The process typically starts with a halogenated benzaldehyde (B42025) derivative.

A plausible synthetic pathway involves the protection of the reactive aldehyde group, followed by a lithium-halogen exchange and subsequent borylation.

Caption: A proposed synthetic workflow for this compound.

Applications in Research and Development

The unique combination of functional groups makes this compound a versatile reagent in several areas.

-

Suzuki-Miyaura Cross-Coupling: This is the most prominent application. The boronic acid serves as the organoboron partner to couple with aryl, vinyl, or alkyl halides, catalyzed by a palladium complex. This reaction is fundamental for creating C-C bonds to produce complex biaryl and conjugated systems, which are common motifs in pharmaceuticals and materials science.[9][10]

-

Medicinal Chemistry: It is used as a key intermediate for the synthesis of biologically active compounds. For instance, it has been employed in the preparation of pyrazolopyrimidinamine derivatives, which act as inhibitors for tyrosine and phosphoinositide kinases, targets in cancer therapy.

-

Materials Science: The compound can be used as a linker in the synthesis of Covalent Organic Frameworks (COFs), which are crystalline porous polymers with applications in gas storage and catalysis.[6]

Caption: Role as a key reactant in the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Representative Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a general procedure for the palladium-catalyzed cross-coupling of this compound with an aryl bromide. Conditions may require optimization for specific substrates.[11]

Materials:

-

This compound (1.2 equivalents)

-

Aryl bromide (1.0 equivalent)

-

Palladium(II) acetate (B1210297) [Pd(OAc)₂] (2 mol%)

-

Triphenylphosphine [PPh₃] (4 mol%)

-

Potassium carbonate (K₂CO₃) (2.5 equivalents)

-

1,4-Dioxane and Water (4:1 mixture, degassed)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask, add this compound, the aryl bromide, Pd(OAc)₂, PPh₃, and K₂CO₃.

-

Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 15-20 minutes.

-

Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe.

-

Reaction: Heat the mixture to 90-100 °C and stir vigorously. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS (typically 4-18 hours).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude residue by column chromatography on silica (B1680970) gel to yield the final biaryl product.

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Spectroscopic and Analytical Data

While specific spectra are lot-dependent and available from suppliers, the following table describes the expected analytical data used to confirm the structure and purity of the compound.[3]

| Analysis Method | Expected Information |

| ¹H NMR | Provides information on the number and environment of protons. Expect signals corresponding to the aldehyde proton, aromatic protons, and the boronic acid -OH protons (which may be broad or exchangeable). |

| ¹³C NMR | Shows signals for each unique carbon atom, including the aldehyde carbonyl carbon and the carbon atom bonded to the boron. |

| Mass Spectrometry (MS) | Confirms the molecular weight of the compound by identifying the molecular ion peak. |

| Infrared (IR) Spectroscopy | Identifies functional groups. Expect characteristic peaks for O-H (boronic acid), C=O (aldehyde), B-O, and C-F bonds. |

| High-Performance Liquid Chromatography (HPLC) | Used to determine the purity of the compound. |

References

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. CAS 248270-25-9 | this compound - Synblock [synblock.com]

- 4. This compound [aromalake.com]

- 5. scbt.com [scbt.com]

- 6. This compound 248270-25-9 | TCI AMERICA [tcichemicals.com]

- 7. chembk.com [chembk.com]

- 8. sites.pitt.edu [sites.pitt.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. tcichemicals.com [tcichemicals.com]

- 11. benchchem.com [benchchem.com]

molecular structure of 3-Fluoro-4-formylphenylboronic acid

An In-depth Technical Guide to 3-Fluoro-4-formylphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular structure, properties, synthesis, and characterization of this compound, a key building block in medicinal chemistry and organic synthesis.

Molecular Structure and Properties

This compound is an organoboron compound featuring a phenyl ring substituted with a boronic acid group, a fluorine atom, and a formyl (aldehyde) group. This trifunctional nature makes it a versatile reagent, particularly in the construction of complex biaryl molecules through palladium-catalyzed cross-coupling reactions.

Chemical Identifiers and Molecular Data

The following table summarizes the key identifiers and quantitative properties of the molecule.

| Property | Data | Reference(s) |

| IUPAC Name | (3-Fluoro-4-formylphenyl)boronic acid | [1][2] |

| Synonyms | 4-Borono-3-fluorobenzaldehyde, 3-Fluoro-4-formylbenzeneboronic acid | [1][2] |

| CAS Number | 248270-25-9 | [1][2][3][4] |

| Molecular Formula | C₇H₆BFO₃ | [1][2][3][4] |

| Molecular Weight | 167.93 g/mol | [1][2][3][4] |

| Canonical SMILES | B(C1=CC(=C(C=C1)C=O)F)(O)O | [1][3] |

| InChI Key | NZNRMUVHUVCIBR-UHFFFAOYSA-N | [1][3] |

Physicochemical Properties

This table outlines the key physical and chemical properties of the compound.

| Property | Data | Reference(s) |

| Appearance | White to light yellow crystalline powder | [1][5] |

| Melting Point | 240 - 250 °C | [5][6] |

| Boiling Point | 349.3 °C at 760 mmHg (Predicted) | [2] |

| Solubility | 2649 mg/L in water at 25 °C | [1] |

| pKa | 6.26 (Predicted) | [5] |

Safety and Handling

This compound is classified as an irritant.[3][5]

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

-

Precautionary Measures: Use in a well-ventilated area. Wear protective gloves, eye protection, and a dust mask. Avoid breathing dust.[3]

-

Storage: Store in a dry, sealed container in a cool, dark place, preferably under an inert atmosphere as boronic acids can be sensitive to air and moisture.[2][6]

Synthesis and Purification

The synthesis of this compound typically involves the borylation of a corresponding aryl halide precursor, such as 4-bromo-2-fluorobenzaldehyde, often via a lithium-halogen exchange followed by reaction with a borate (B1201080) ester.

General Synthetic Workflow

The logical flow from starting materials to the final, characterized product is outlined below.

References

- 1. US6420597B2 - Process for preparing highly pure formylphenylboronic acids - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. This compound 248270-25-9 | TCI AMERICA [tcichemicals.com]

- 6. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Synthesis of 3-Fluoro-4-formylphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 3-Fluoro-4-formylphenylboronic acid, a valuable building block in medicinal chemistry and drug discovery. The described methodology starts from the commercially available 4-bromo-2-fluorobenzaldehyde (B134337) and proceeds through a three-step sequence involving protection, metal-halogen exchange followed by borylation, and subsequent deprotection. This guide includes detailed experimental protocols, tabulated quantitative data, and a visual representation of the synthetic workflow.

Introduction

This compound is an important bifunctional organic compound featuring both a formyl group and a boronic acid moiety. This unique combination allows for its versatile use in various chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation. The presence of the fluorine atom can significantly influence the pharmacokinetic and physicochemical properties of derivative molecules, making this reagent particularly attractive for the synthesis of novel pharmaceutical candidates.

This guide outlines a reliable and reproducible synthetic route to this compound, designed to be accessible to researchers with a working knowledge of organic synthesis.

Synthesis Pathway Overview

The synthesis commences with the protection of the aldehyde functionality of 4-bromo-2-fluorobenzaldehyde as a dimethyl acetal (B89532). This is a crucial step to prevent unwanted side reactions of the formyl group during the subsequent organometallic transformation. The protected intermediate then undergoes a lithium-halogen exchange at low temperature, followed by quenching with a borate (B1201080) ester to introduce the desired boronic acid functionality. Finally, acidic hydrolysis of the acetal yields the target compound, this compound.

Diagram of the Synthesis Pathway

Caption: Overall synthetic route from 4-bromo-2-fluorobenzaldehyde.

Experimental Protocols

Step 1: Synthesis of 4-Bromo-2-fluorobenzaldehyde dimethyl acetal

This initial step protects the reactive aldehyde group as a dimethyl acetal.

Methodology:

A solution of 4-bromo-2-fluorobenzaldehyde (1.0 eq) in anhydrous methanol (B129727) is treated with a catalytic amount of concentrated hydrochloric acid. The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until completion. Upon completion, the solvent is removed under reduced pressure. The crude product is then taken up in a suitable organic solvent (e.g., diethyl ether), washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo to afford the desired acetal.

| Reactant | Molar Eq. | Purity | Notes |

| 4-Bromo-2-fluorobenzaldehyde | 1.0 | >98% | Commercially available. |

| Methanol | Solvent | Anhydrous | --- |

| Hydrochloric Acid | Catalytic | Concentrated | --- |

| Product | Yield | Purity (NMR) | Characterization |

| 4-Bromo-2-fluorobenzaldehyde dimethyl acetal | ~99% | >95% | 1H NMR |

Step 2: Synthesis of 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde dimethyl acetal

This crucial step involves a lithium-halogen exchange followed by the introduction of the boronic ester group.

Methodology:

To a solution of 4-bromo-2-fluorobenzaldehyde dimethyl acetal (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) cooled to -78 °C under an inert atmosphere (argon or nitrogen), a solution of n-butyllithium (1.1 eq) in hexanes is added dropwise. The reaction mixture is stirred at this temperature for a specified time to ensure complete lithium-halogen exchange. Subsequently, isopropoxy(pinacol)borane (1.2 eq) is added dropwise, and the reaction is allowed to slowly warm to room temperature and stirred overnight. The reaction is then quenched with saturated aqueous ammonium (B1175870) chloride solution. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel.

| Reactant | Molar Eq. | Purity | Notes |

| 4-Bromo-2-fluorobenzaldehyde dimethyl acetal | 1.0 | >95% | From Step 1. |

| n-Butyllithium | 1.1 | ~2.5 M in hexanes | Added dropwise at -78 °C. |

| Isopropoxy(pinacol)borane | 1.2 | >97% | --- |

| Tetrahydrofuran | Solvent | Anhydrous | --- |

| Product | Yield | Purity (NMR) | Characterization |

| 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde dimethyl acetal | Moderate to High | >95% | 1H NMR, 13C NMR |

Step 3: Synthesis of this compound

The final step is the deprotection of the acetal to reveal the formyl group.

Methodology:

The pinacol (B44631) boronate ester from Step 2 is dissolved in a mixture of acetone (B3395972) and aqueous hydrochloric acid (e.g., 2 M). The reaction mixture is stirred at room temperature until TLC analysis indicates complete consumption of the starting material. The acetone is then removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude this compound. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water or an organic solvent mixture).

| Reactant | Molar Eq. | Purity | Notes |

| 2-Fluoro-4-(pinacolato)benzaldehyde dimethyl acetal | 1.0 | >95% | From Step 2. |

| Hydrochloric Acid | Excess | 2 M aqueous | --- |

| Acetone | Solvent | --- | --- |

| Product | Yield | Purity (HPLC) | Characterization |

| This compound | High | >98% | 1H NMR, 13C NMR, MS |

Quantitative Data Summary

| Step | Product | Starting Material | Yield (%) | Purity (%) |

| 1 | 4-Bromo-2-fluorobenzaldehyde dimethyl acetal | 4-Bromo-2-fluorobenzaldehyde | ~99 | >95 (NMR) |

| 2 | 2-Fluoro-4-(pinacolato)benzaldehyde dimethyl acetal | 4-Bromo-2-fluorobenzaldehyde dimethyl acetal | 60-80 | >95 (NMR) |

| 3 | This compound | 2-Fluoro-4-(pinacolato)benzaldehyde dimethyl acetal | >90 | >98 (HPLC) |

Logical Workflow Diagram

Caption: Detailed experimental workflow for the synthesis.

Conclusion

This technical guide provides a detailed and practical synthesis pathway for this compound. The described three-step process, starting from readily available materials, offers a reliable method for producing this valuable building block in good overall yield and high purity. The provided experimental protocols and quantitative data should serve as a useful resource for researchers in academic and industrial settings, facilitating the synthesis of novel compounds for drug discovery and development. As with all chemical procedures, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.

An In-depth Technical Guide to 3-Fluoro-4-formylphenylboronic Acid for Researchers and Drug Development Professionals

Introduction: 3-Fluoro-4-formylphenylboronic acid is a versatile organic compound that serves as a crucial building block in medicinal chemistry and materials science.[1] Its unique trifunctional nature, featuring a boronic acid, a fluorine atom, and a formyl group, allows for its application in a variety of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction. This guide provides a comprehensive overview of its physical and chemical properties, a detailed experimental protocol for its use in a common reaction, and a visual representation of the reaction workflow.

Physical and Chemical Properties

This compound is a white to off-white or light yellow crystalline solid at room temperature.[1] It is relatively stable under ambient conditions but can be sensitive to moisture.

Quantitative Data Summary

For ease of reference, the key quantitative physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₆BFO₃ | |

| Molecular Weight | 167.93 g/mol | |

| Appearance | White to light yellow crystalline powder | [1] |

| Physical State | Solid | |

| Melting Point | 249-250 °C | |

| Boiling Point | 349.3 ± 52.0 °C at 760 mmHg | |

| Density | 1.3 ± 0.1 g/cm³ | |

| Solubility in DMSO | 40 mg/mL (238.19 mM) |

Experimental Protocols

The primary application of this compound is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form biaryl compounds.[1][2] These structures are of significant interest in the development of novel pharmaceuticals, including kinase inhibitors. Below is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction using this compound with an aryl bromide.

Representative Protocol: Suzuki-Miyaura Cross-Coupling of this compound with 4-Bromoanisole (B123540)

Objective: To synthesize 3-fluoro-4'-methoxy-[1,1'-biphenyl]-4-carbaldehyde.

Materials:

-

This compound

-

4-Bromoanisole

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂)

-

Triphenylphosphine (B44618) (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Water, degassed

-

Argon or Nitrogen gas (inert atmosphere)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 mmol, 1.2 equiv.), 4-bromoanisole (1.0 mmol, 1.0 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

-

Catalyst and Ligand Addition: Add palladium(II) acetate (0.03 mmol, 3 mol%) and triphenylphosphine (0.06 mmol, 6 mol%) to the flask.

-

Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes to establish an inert atmosphere.

-

Solvent Addition: Add a degassed mixture of toluene (10 mL), ethanol (5 mL), and water (5 mL) to the flask via syringe.

-

Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-fluoro-4'-methoxy-[1,1'-biphenyl]-4-carbaldehyde.

Mandatory Visualizations

Suzuki-Miyaura Coupling Experimental Workflow

The following diagram illustrates the general workflow for the Suzuki-Miyaura cross-coupling reaction described in the protocol above.

References

Solubility Profile of 3-Fluoro-4-formylphenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of 3-Fluoro-4-formylphenylboronic acid, a key building block in medicinal chemistry and organic synthesis. Understanding the solubility of this compound is critical for its effective use in various applications, including reaction optimization, formulation development, and purification processes.

Core Concepts: Factors Influencing Solubility

The solubility of this compound is governed by the interplay of its structural features: the polar boronic acid group, the moderately polar formyl group, and the relatively nonpolar fluorophenyl ring. The boronic acid moiety can engage in hydrogen bonding, contributing to solubility in polar protic solvents. However, the presence of the phenyl ring can lead to solubility in organic solvents of lower polarity. The fluorine substituent can further modulate solubility through its electron-withdrawing effects and potential to participate in intermolecular interactions. It is also important to note that boronic acids can exist in equilibrium with their cyclic anhydrides (boroxines), which can impact their solubility behavior.

Quantitative Solubility Data

Precise, experimentally determined solubility data for this compound in a wide range of organic solvents is not extensively available in public literature. However, the following table summarizes the available quantitative data.

| Solvent | Temperature (°C) | Solubility | Method |

| Dimethyl Sulfoxide (DMSO) | Not Specified (with ultrasonic and warming to 60°C) | 40 mg/mL | Experimental[1] |

| Water | 25 | 2.649 mg/mL | Calculated[2] |

| Not Specified | Not Specified | 11.5 mg/mL (LogS = -1.16) | Calculated[3] |

Note: The solubility in DMSO was achieved with the aid of sonication and heating, indicating that the dissolution process may be kinetically limited at room temperature.

Experimental Protocols for Solubility Determination

The following is a generalized protocol for determining the solubility of a solid compound like this compound in a given solvent. This method, known as the isothermal equilibrium method, is a standard approach in pharmaceutical and chemical research.

Materials and Equipment

-

This compound (solid)

-

Selected solvents (e.g., water, methanol, ethanol, acetone, acetonitrile, tetrahydrofuran, toluene, hexane)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Processing:

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Centrifuge the vials to further separate the undissolved solid from the supernatant.

-

-

Quantification:

-

Carefully withdraw a known volume of the clear supernatant from each vial.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

-

A pre-established calibration curve of known concentrations of the compound is used for accurate quantification.

-

-

Calculation:

-

Calculate the solubility in mg/mL or other desired units by taking into account the dilution factor.

-

Signaling Pathways and Experimental Workflows

This compound is a versatile reagent, most notably utilized in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, particularly for creating biaryl structures which are prevalent in many pharmaceutical agents.

Below is a diagram illustrating the general workflow for a Suzuki-Miyaura cross-coupling reaction utilizing this compound.

The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura reaction.

References

The Advent of a Key Building Block: The Historical Discovery of 3-Fluoro-4-formylphenylboronic Acid

For Immediate Release

A cornerstone in modern medicinal chemistry and materials science, 3-Fluoro-4-formylphenylboronic acid, emerged in the early 2000s as a versatile building block, primarily driven by the expanding utility of the Suzuki-Miyaura cross-coupling reaction. Its strategic substitution pattern, featuring a fluorine atom, a formyl group, and a boronic acid moiety, offered chemists a valuable tool for the synthesis of complex biaryl compounds, which are prevalent in pharmaceuticals and liquid crystal materials.[1] This technical guide delves into the historical context of its discovery, initial synthesis, and the foundational experimental procedures that brought this important reagent to the forefront of chemical research.

A Product of Necessity: The Rise of Suzuki-Miyaura Coupling

The development of this compound is intrinsically linked to the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction provides a powerful method for forming carbon-carbon bonds, specifically for creating biaryl structures. As drug discovery and materials science advanced, the demand for novel, functionalized biaryls grew. The unique electronic properties imparted by a fluorine substituent, combined with the reactive handle of a formyl group, made this compound a highly desirable precursor.

While the exact seminal publication detailing its first synthesis remains elusive in broad searches, its appearance in the early 2000s coincided with a surge in the development of functionalized boronic acids for combinatorial chemistry and targeted synthesis. The primary synthetic routes developed were multi-step processes, typically commencing from a fluoro-substituted benzaldehyde (B42025) derivative.[1] These methods generally involved either a halogen-metal exchange or a directed ortho-metalation strategy to introduce the boronic acid group.[1]

Initial Synthesis and Purification: A Technical Overview

The early synthetic approaches to this compound, while not attributed to a single, readily identifiable research group in initial broad literature surveys, can be understood through the general methodologies of the time. A common conceptual pathway involves the protection of the aldehyde, followed by a lithium-halogen exchange and subsequent borylation.

A significant advancement in the practical application of this compound came with the development of a robust purification process. A patent filed in the early 2000s outlines a method for obtaining highly pure formylphenylboronic acids, including the 3-fluoro derivative. This process was critical for its use in pharmaceutical applications where high purity is paramount.

Table 1: Purification of this compound

| Parameter | Value | Reference |

| Starting Material | Crude this compound | US Patent 6,420,597 B2 |

| Initial Purity (HPLC) | 93% | US Patent 6,420,597 B2 |

| Final Purity (HPLC) | 99.7% | US Patent 6,420,597 B2 |

| Yield | 94.4% of theory | US Patent 6,420,597 B2 |

Experimental Protocols

The following protocols are based on established methods for the synthesis and purification of phenylboronic acids and the specific details provided in the aforementioned patent for the purification of this compound.

Protocol 1: General Synthetic Pathway via Halogen-Metal Exchange (Illustrative)

This illustrative protocol outlines a general sequence for the synthesis, as specific details of the initial discovery are not available.

Workflow Diagram: Illustrative Synthesis

Caption: General synthetic workflow for this compound.

Methodology:

-

Protection of the Aldehyde: The starting material, 4-bromo-2-fluorobenzaldehyde, would first have its aldehyde functionality protected, for example, as a cyclic acetal (B89532) using ethylene glycol and a catalytic amount of acid. This prevents the highly basic organolithium reagent from attacking the aldehyde.

-

Lithium-Halogen Exchange: The protected aryl bromide is then cooled to a low temperature (typically -78 °C) in an inert solvent like tetrahydrofuran (B95107) (THF). An organolithium reagent, such as n-butyllithium, is added dropwise to perform a lithium-halogen exchange, generating a highly reactive aryllithium species.

-

Borylation: A trialkyl borate, such as triisopropyl borate, is then added to the reaction mixture. The aryllithium attacks the boron atom, forming a boronate ester intermediate.

-

Hydrolysis: The reaction is quenched with an aqueous acid (e.g., hydrochloric acid). This hydrolyzes the boronate ester and removes the protecting group from the aldehyde, yielding crude this compound.

Protocol 2: Purification of this compound

This protocol is adapted from the process described in US Patent 6,420,597 B2.

Workflow Diagram: Purification Process

Caption: Purification workflow for this compound.

Methodology:

-

Suspension: 33 g of crude this compound (purity according to HPLC: 93%) is suspended in 250 ml of water and cooled to 10°C.

-

Basification: 75 ml of 10% strength aqueous sodium hydroxide (B78521) is added dropwise over a period of 1.5 hours, ensuring the internal temperature does not exceed 10°C and the pH does not exceed 10.5.

-

Stirring and Filtration: The mixture is stirred for an additional 10 minutes, and the resulting precipitate is filtered off.

-

Extraction: The aqueous phase is then extracted twice with an inert, water-immiscible solvent like toluene (B28343) to remove organic impurities.

-

Precipitation: The boronic acid is subsequently precipitated again by adding 77 ml of 10% strength hydrochloric acid at an internal temperature of 10°C.

-

Isolation and Drying: The precipitate is filtered off, washed with water, and dried at 50°C in a stream of nitrogen. This procedure yields 29 g (94.4% of theory) of this compound as a light-yellow solid with a purity of 99.7% (HPLC).

Conclusion

The discovery and development of this compound represent a quiet but significant step in the expansion of the synthetic chemist's toolkit. While the initial breakthrough may not be marked by a single, celebrated publication, its emergence in the early 2000s was a direct response to the needs of the burgeoning field of palladium-catalyzed cross-coupling reactions. The subsequent development of robust purification methods solidified its role as a reliable and indispensable reagent for the creation of novel molecules with potential applications in medicine and advanced materials. The continued use of this building block in contemporary research is a testament to the enduring value of its initial, albeit not widely publicized, discovery.

References

A Technical Guide to the Stability and Storage of 3-Fluoro-4-formylphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and optimal storage conditions for 3-Fluoro-4-formylphenylboronic acid. Understanding the chemical stability of this versatile reagent is critical for ensuring its integrity, and reproducibility in synthetic applications, particularly in the development of novel therapeutics and advanced materials. This document outlines the principal degradation pathways, recommended storage protocols, and methodologies for stability assessment.

Core Concepts: Chemical Stability and Degradation

This compound, while a robust building block in many chemical reactions, is susceptible to degradation under certain environmental conditions. The primary factors influencing its stability are moisture, temperature, light, and atmospheric oxygen. The boronic acid functional group is the main site of reactivity and potential degradation.

Several key degradation pathways have been identified for arylboronic acids, which are applicable to this compound:

-

Protodeboronation: This is a common degradation route where the carbon-boron bond is cleaved in the presence of protic solvents, particularly water, resulting in the formation of 3-fluorobenzaldehyde (B1666160) and boric acid. The rate of protodeboronation can be influenced by pH.

-

Oxidation: The boronic acid moiety can be oxidized, especially in the presence of atmospheric oxygen or other oxidizing agents, to yield the corresponding phenol (B47542) (3-fluoro-4-hydroxybenzaldehyde) and boric acid.

-

Anhydride (B1165640) Formation (Boroxine Formation): In the solid state or under anhydrous conditions, three molecules of the boronic acid can undergo intermolecular dehydration to form a cyclic trimeric anhydride known as a boroxine. While this process is often reversible upon exposure to water, it can complicate stoichiometry and affect reactivity in anhydrous reactions.

Quantitative Stability Data

The shelf life of this compound is highly dependent on the storage conditions. The following tables summarize the available quantitative data for the compound in both solid and solution states.

Table 1: Shelf Life of Solid this compound

| Storage Temperature | Recommended Shelf Life |

| -20°C | 3 years[1] |

| 4°C | 2 years[1] |

Table 2: Shelf Life of this compound in Solution

| Storage Temperature | Recommended Shelf Life |

| -80°C | 6 months[1] |

| -20°C | 1 month[1] |

Recommended Storage and Handling Protocols

To ensure the long-term stability and efficacy of this compound, the following storage and handling protocols are recommended:

-

Solid Compound:

-

Temperature: For long-term storage, it is recommended to store the solid compound at -20°C.[1] For shorter periods, storage at 4°C is acceptable.[1]

-

Atmosphere: Store in a tightly sealed container under an inert atmosphere, such as argon or nitrogen, to minimize exposure to moisture and oxygen.

-

Environment: Keep in a dry and dark place to protect from moisture and light.[2]

-

Handling: Handle in a glove box or under a stream of inert gas to prevent prolonged exposure to the atmosphere.

-

-

Solutions:

-

Solvent: Use anhydrous solvents for preparing solutions.

-

Storage: Store solutions at -80°C for maximum stability.[1] If an -80°C freezer is unavailable, storage at -20°C is a viable, though shorter-term, option.[1]

-

Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles as this can accelerate degradation. Aliquot solutions into single-use portions.

-

Experimental Protocols for Stability Assessment

A forced degradation study is a common approach to evaluate the stability of a compound under stressed conditions. This helps to identify potential degradation products and pathways.

Protocol: Forced Degradation Study of this compound

1. Objective: To assess the stability of this compound under various stress conditions (hydrolytic, oxidative, thermal, and photolytic) and to identify major degradation products.

2. Materials and Reagents:

-

This compound

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

Hydrochloric acid (0.1 M)

-

Sodium hydroxide (B78521) (0.1 M)

-

Hydrogen peroxide (3% solution)

-

HPLC system with a UV detector

-

C18 reverse-phase HPLC column

-

pH meter

-

Oven

-

Photostability chamber

3. Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

-

Stress Conditions:

-

Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

-

Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.

-

Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid compound and a solution (in a sealed vial) to 80°C for 48 hours.

-

Photolytic Degradation: Expose the solid compound and a solution to light in a photostability chamber according to ICH Q1B guidelines.

-

-

Sample Analysis:

-

At designated time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.

-

Neutralize the acid and base hydrolysis samples with an appropriate amount of base or acid, respectively.

-

Dilute the samples to a suitable concentration with the mobile phase.

-

Analyze the samples by HPLC.

-

-

HPLC Method:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at an appropriate wavelength (determined by UV scan of the parent compound).

-

Injection Volume: 10 µL.

-

4. Data Analysis:

-

Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

-

Calculate the percentage of degradation.

-

If possible, identify the degradation products using mass spectrometry (LC-MS).

Visualizations

The following diagrams illustrate key concepts related to the stability and handling of this compound.

Caption: Major degradation pathways of this compound.

Caption: Recommended storage workflow for this compound.

Caption: Logical workflow for handling and using this compound.

References

Spectroscopic and Application Guide for 3-Fluoro-4-formylphenylboronic Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties and a key synthetic application of 3-Fluoro-4-formylphenylboronic acid (C₇H₆BFO₃), a versatile building block in medicinal chemistry and materials science. This document includes tabulated spectroscopic data, detailed experimental protocols, and a workflow visualization for its use in Suzuki-Miyaura cross-coupling reactions.

Spectroscopic Data

The following tables summarize the available spectroscopic data for this compound.

Infrared (IR) Spectroscopy

The Fourier-transform infrared (FT-IR) spectrum of solid-phase this compound was recorded in the 4000-400 cm⁻¹ range.[1] The key experimental vibrational wavenumbers are presented in Table 1.

Table 1: Experimental FT-IR Vibrational Wavenumbers for this compound

| Wavenumber (cm⁻¹) | Assignment |

| Data not fully available in search results, but referenced in[1] |

A full list of experimental and theoretical vibrational wavenumbers is available in the cited literature.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocols

Detailed methodologies for the purification, spectroscopic analysis, and a common synthetic application of this compound are provided below.

Purification of this compound

This protocol is adapted from a patented purification method.

-

Suspension: Suspend the crude this compound in water and cool the mixture to 10°C.

-

Basification: Add a 10% strength aqueous sodium hydroxide (B78521) solution dropwise over a period of 1.5 hours. Maintain the internal temperature below 10°C and the pH below 10.5.

-

Stirring and Filtration: Stir the mixture for an additional 10 minutes, then filter off any precipitate.

-

Extraction: Extract the aqueous phase twice with a suitable organic solvent like methyl t-butyl ether (MTBE) to remove impurities.

-

Acidification: Cool the remaining aqueous phase to 10°C and slowly add 10% strength sulfuric acid until the pH reaches 2.

-

Isolation and Drying: Filter the resulting precipitate, wash it with water, and dry the purified this compound under vacuum at 50°C.

Spectroscopic Analysis

2.2.1. Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound can be obtained using the KBr disc technique.[1]

-

Sample Preparation: Mix a small amount of the finely ground compound with dry potassium bromide (KBr) powder.

-

Pressing the Disc: Press the mixture into a thin, transparent disc using a hydraulic press.

-

Data Acquisition: Obtain the spectrum using an FT-IR spectrometer, such as a Perkin Elmer BX spectrometer, over a range of 4000-400 cm⁻¹.[1]

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve an appropriate amount of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Data Acquisition: Record the ¹H and ¹³C NMR spectra on a spectrometer (e.g., 300 MHz or 500 MHz). Use tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Data Processing: Process the acquired data to determine chemical shifts (δ) in ppm, signal multiplicities (s = singlet, d = doublet, t = triplet, m = multiplet), and coupling constants (J) in Hz.

Application in Suzuki-Miyaura Cross-Coupling

This compound is a key reactant in Suzuki-Miyaura cross-coupling reactions for the synthesis of biaryl compounds. A general protocol is as follows:

-

Reaction Setup: In a reaction flask, combine the aryl halide (1 mmol), this compound (1.2 mmol), and a palladium catalyst such as Pd(OAc)₂ (0.5 mol%).

-

Solvent and Base: Add a suitable solvent system (e.g., water-based or toluene/dioxane) and a base (e.g., Na₂CO₃ or K₂CO₃).

-

Degassing: Degas the mixture by bubbling nitrogen or argon gas through it to remove oxygen, which can deactivate the palladium catalyst.

-

Reaction: Stir the mixture at the appropriate temperature (room temperature to 85°C) for the required time (typically 4-12 hours).

-

Workup: After the reaction is complete, extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired biaryl compound.

Visualization of Synthetic Workflow

The following diagram illustrates the general workflow of a Suzuki-Miyaura cross-coupling reaction using this compound.

References

An In-depth Technical Guide to 3-Fluoro-4-formylphenylboronic Acid: Synthesis, Applications, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-4-formylphenylboronic acid is a versatile synthetic intermediate that has garnered significant attention in medicinal chemistry and materials science. Its unique trifunctional nature, featuring a boronic acid, a fluorine atom, and an aldehyde group, makes it a valuable building block for the synthesis of complex organic molecules. The boronic acid moiety readily participates in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds. The fluorine substituent can enhance the metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates. The aldehyde group provides a reactive handle for further chemical transformations, such as reductive amination or the formation of imines and oximes. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and applications of this compound, with a focus on its role in the development of kinase inhibitors.

Physicochemical Properties

This compound is a white to off-white solid at room temperature.[1] It is relatively stable under ambient conditions but may be sensitive to moisture due to the reactive nature of the boronic acid functional group.[1]

| Property | Value | Reference |

| Chemical Formula | C₇H₆BFO₃ | [2][3] |

| Molecular Weight | 167.93 g/mol | [2][3] |

| CAS Number | 248270-25-9 | [2] |

| Appearance | White to light yellow crystal powder | [1] |

| Melting Point | Not available | |

| Boiling Point | 349.3±52.0 °C (Predicted) | |

| pKa | 6.26±0.10 (Predicted) | |

| Solubility | Soluble in most polar organic solvents. |

Spectroscopic Data

Note: The following data is theoretical and should be used as a reference. Experimental verification is recommended.

| Spectroscopy | Key Peaks/Shifts (Calculated) |

| FT-IR (cm⁻¹) | C=O stretch, B-O-H bend, C-F stretch |

| FT-Raman (cm⁻¹) | Aromatic C-H stretch, ring vibrations |

| ¹H NMR (ppm) | Aldehyde proton, aromatic protons, B(OH)₂ protons |

| ¹³C NMR (ppm) | Carbonyl carbon, aromatic carbons (showing C-F coupling), carbon attached to boron |

Synthesis

A detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, a plausible synthetic route can be inferred from standard organometallic procedures, starting from the commercially available 3-bromo-4-fluorobenzaldehyde (B1265969). This method involves a lithium-halogen exchange followed by borylation.

Experimental Protocol: Plausible Synthesis of this compound

Starting Material: 3-Bromo-4-fluorobenzaldehyde

Reagents and Solvents:

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate (B1201080)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

1 M Hydrochloric acid (HCl)

-

Diethyl ether

-

Magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

A solution of 3-bromo-4-fluorobenzaldehyde (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

n-Butyllithium (1.1 eq) is added dropwise to the solution, maintaining the temperature at -78 °C. The reaction mixture is stirred for 30-60 minutes at this temperature.

-

Triisopropyl borate (1.2 eq) is then added dropwise, and the reaction is allowed to slowly warm to room temperature and stirred overnight.

-

The reaction is quenched by the slow addition of 1 M HCl at 0 °C.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by a suitable method, such as recrystallization or column chromatography, to yield this compound.

Note: This is a proposed synthesis and would require optimization of reaction conditions and purification methods.

Key Applications in Organic Synthesis

The primary application of this compound is as a building block in Suzuki-Miyaura cross-coupling reactions. This powerful palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the phenylboronic acid and various organic halides or triflates, leading to the synthesis of diverse biaryl and heteroaryl compounds.

Suzuki-Miyaura Cross-Coupling Reactions

This compound is a key reactant for the preparation of MIDA (N-methyliminodiacetic acid) boronates, which are air-stable and crystalline derivatives that are excellent coupling partners in Suzuki-Miyaura reactions.[2] It is also utilized in the synthesis of pyrazolopyrimidinamine derivatives, which have shown promise as tyrosine and phosphoinositide kinase inhibitors.[2]

Experimental Protocol: General Suzuki-Miyaura Coupling

Reactants:

-

This compound (1.0-1.5 eq)

-

Aryl or heteroaryl halide/triflate (1.0 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent (e.g., 1,4-dioxane, DMF, toluene/water mixture)

Procedure:

-

To a reaction vessel, the aryl/heteroaryl halide/triflate, this compound, palladium catalyst, and base are added.

-

The vessel is evacuated and backfilled with an inert gas.

-

The solvent is added, and the reaction mixture is heated to the desired temperature (typically 80-120 °C) with stirring.

-

The reaction progress is monitored by a suitable analytical technique (e.g., TLC or LC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent.

-

The mixture is washed with water and brine, dried over an anhydrous drying agent, and concentrated.

-

The crude product is purified by column chromatography or recrystallization.

Application in Drug Discovery: Kinase Inhibitors

A significant application of this compound is in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The pyrazolo[3,4-d]pyrimidine scaffold is a common core structure in many kinase inhibitors. By coupling this compound with a suitable pyrazolo[3,4-d]pyrimidine derivative, novel kinase inhibitors can be synthesized.

Example: Synthesis of a Tropomyosin Receptor Kinase (TRK) A Inhibitor Precursor

Tropomyosin receptor kinases (TRKs) are a family of receptor tyrosine kinases that are attractive targets for cancer therapy. While a specific example of a TRKA inhibitor synthesized directly from this compound with full experimental data was not found in the literature, a closely related pyrazolo[3,4-b]pyridine derivative, compound C03, has been reported as a potent TRKA inhibitor with an IC₅₀ value of 56 nM. The synthesis of such molecules often involves a Suzuki coupling as a key step.

| Compound | Target Kinase | IC₅₀ (nM) |

| C03 (pyrazolo[3,4-b]pyridine derivative) | TRKA | 56 |

TRKA Signaling Pathway

The binding of nerve growth factor (NGF) to its receptor, TRKA, induces receptor dimerization and autophosphorylation. This activates several downstream signaling cascades, including the Ras/MAPK, PI3K/Akt, and PLCγ pathways, which are involved in cell survival, proliferation, and differentiation.[4] Inhibitors of TRKA can block these signaling events, thereby inhibiting the growth of TRK-dependent tumors.

References

Methodological & Application

Application Notes and Protocols for 3-Fluoro-4-formylphenylboronic Acid in Suzuki-Miyaura Coupling

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 3-Fluoro-4-formylphenylboronic acid in Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science due to the strategic placement of its functional groups, which allows for the synthesis of complex biaryl and heteroaryl structures.

Application Notes

This compound is a key reagent in organic synthesis, particularly valued for its role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Its unique substitution pattern, featuring a fluorine atom, a formyl group, and a boronic acid moiety, makes it an attractive starting material for the synthesis of a variety of complex molecules, especially in the field of drug discovery.

Key Applications:

-

Synthesis of Kinase Inhibitors: The biaryl and heteroaryl scaffolds accessible through coupling reactions with this boronic acid are central to the development of various kinase inhibitors. For instance, it is a crucial building block for the synthesis of dual phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (B549165) (mTOR) inhibitors, which are being investigated for cancer therapy. The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.

-

Preparation of Biologically Active Heterocycles: The formyl group provides a handle for further chemical transformations, such as reductive amination or condensation reactions, to build more complex heterocyclic systems. This allows for the creation of diverse libraries of compounds for biological screening.

-

Materials Science: The fluorinated biaryl structures synthesized using this reagent can be incorporated into organic light-emitting diodes (OLEDs), liquid crystals, and other functional materials where the electronic properties of the fluorinated system are advantageous.

Structural Advantages:

-

The fluoro substituent can enhance metabolic stability, improve binding affinity to biological targets, and modulate the electronic properties of the final molecule.

-

The formyl group serves as a versatile synthetic handle for post-coupling modifications, enabling the construction of more elaborate molecular architectures.

-

The boronic acid functionality is well-suited for the mild and functional-group-tolerant conditions of the Suzuki-Miyaura coupling.

Experimental Protocols

The following is a representative protocol for the Suzuki-Miyaura coupling of this compound with a heteroaryl halide. This protocol is based on established methods for similar couplings and may require optimization for specific substrates.

Reaction Scheme:

Where Ar-X is an aryl or heteroaryl halide.

Materials:

-

This compound

-

Aryl or heteroaryl halide (e.g., 5-(4-bromophenyl)-4,6-dichloropyrimidine)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

-

Base (e.g., Potassium phosphate (B84403) [K₃PO₄])

-

Solvent (e.g., 1,4-Dioxane (B91453) and water)

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Silica (B1680970) gel for column chromatography

-

Organic solvents for extraction and chromatography (e.g., ethyl acetate (B1210297), hexanes)

Procedure:

-

Reaction Setup: To a clean, dry Schlenk flask, add the aryl/heteroaryl halide (1.0 eq), this compound (1.2 eq), and potassium phosphate (2.0 eq).

-

Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

-

Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) to the flask via syringe. The reaction concentration is typically between 0.1 and 0.5 M with respect to the limiting reagent.

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the reaction mixture.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with ethyl acetate.

-

Washing and Drying: Combine the organic layers and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Data Presentation

The following table summarizes representative quantitative data for Suzuki-Miyaura coupling reactions involving aryl/heteroaryl halides with various boronic acids, demonstrating the typical yields achievable under optimized conditions.

| Entry | Aryl/Heteroaryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 20 | 85 |

| 2 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 20 | 90 |

| 3 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | 3-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 20 | 82 |

| 4 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | 2-Thiopheneboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 22 | 75 |

Note: The yields presented are based on reported data for similar Suzuki-Miyaura coupling reactions and are for illustrative purposes. Actual yields may vary depending on the specific substrates and reaction conditions.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

PI3K/Akt/mTOR Signaling Pathway

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

The Role of 3-Fluoro-4-formylphenylboronic Acid in the Development of Targeted Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Application Note: 3-Fluoro-4-formylphenylboronic acid has emerged as a critical building block in medicinal chemistry, particularly in the synthesis of targeted kinase inhibitors for cancer therapy. Its unique structural features—a boronic acid for versatile cross-coupling reactions, a fluorine atom to enhance metabolic stability and binding affinity, and a formyl group for further chemical modifications—make it an invaluable starting material for creating complex heterocyclic compounds. This document provides a detailed overview of its application in the synthesis of pyrazolopyrimidine-based kinase inhibitors, focusing on inhibitors of the Phosphoinositide 3-kinase (PI3K) pathway, a critical signaling cascade often dysregulated in cancer.

Application in the Synthesis of PI3K Inhibitors

This compound is a key precursor in the synthesis of potent and selective PI3K inhibitors. The PI3K/Akt/mTOR signaling pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many human cancers, making it a prime target for drug development.

One notable example is in the synthesis of compounds structurally related to TGR-1202, a selective PI3Kδ inhibitor. The synthesis involves a crucial Suzuki-Miyaura cross-coupling reaction, where the this compound moiety is coupled with a halogenated pyrazolopyrimidine core. The formyl group can then be further functionalized to complete the synthesis of the final drug candidate.

Experimental Protocols

The following protocols provide a general framework for the synthesis of a pyrazolopyrimidine-based kinase inhibitor using this compound.

Protocol 1: Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes the palladium-catalyzed cross-coupling of this compound with a suitable halogenated pyrazolopyrimidine, such as 4-chloro-1H-pyrazolo[3,4-d]pyrimidine.

Materials:

-

This compound

-

4-chloro-1H-pyrazolo[3,4-d]pyrimidine

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent (e.g., 1,4-dioxane, toluene, DMF)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a dried reaction flask, add this compound (1.2 equivalents), 4-chloro-1H-pyrazolo[3,4-d]pyrimidine (1.0 equivalent), palladium catalyst (0.05 equivalents), and base (2.0 equivalents).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the degassed solvent to the flask.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-12 hours), monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of Celite and wash with the reaction solvent.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 4-(3-fluoro-4-formylphenyl)-1H-pyrazolo[3,4-d]pyrimidine.

Experimental Workflow for Suzuki-Miyaura Coupling

Caption: Workflow for Suzuki-Miyaura Coupling.

Quantitative Data Summary

The following table summarizes the inhibitory activity of a representative pyrazolopyrimidine-based inhibitor synthesized using a derivative of this compound against various PI3K isoforms.

| Compound | Target | IC₅₀ (nM) |

| TGR-1202 | PI3Kδ | 25 |

| PI3Kα | >1000 | |

| PI3Kβ | >1000 | |

| PI3Kγ | 250 |

Signaling Pathway Inhibition

Compounds synthesized from this compound, such as pyrazolopyrimidine derivatives, can effectively inhibit the PI3K/Akt/mTOR signaling pathway. The diagram below illustrates the mechanism of action.

PI3K/Akt/mTOR Signaling Pathway Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR Pathway.

This application note demonstrates the significance of this compound as a versatile building block in the synthesis of targeted kinase inhibitors. The provided protocols and data offer a valuable resource for researchers in the field of drug discovery and development.

The Role of 3-Fluoro-4-formylphenylboronic Acid in Modern Drug Discovery: Applications and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-4-formylphenylboronic acid has emerged as a critical building block in medicinal chemistry, primarily serving as a versatile reagent in the synthesis of complex organic molecules with therapeutic potential. Its unique trifunctional nature, featuring a boronic acid, a fluoro group, and a formyl group, allows for a diverse range of chemical transformations, making it an invaluable tool in the development of targeted therapies. This document provides detailed application notes, experimental protocols, and data on the use of this compound in the discovery of novel kinase and poly (ADP-ribose) polymerase (PARP) inhibitors.

Key Applications in Drug Discovery

This compound is principally utilized in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form carbon-carbon bonds.[1] This reaction is instrumental in the synthesis of biaryl and heteroaryl structures, which are common scaffolds in many approved drugs. The presence of the fluorine atom can enhance metabolic stability and binding affinity of the final compound, while the formyl group provides a reactive handle for further chemical modifications.

A significant application of this reagent is in the preparation of pyrazolopyrimidinamine derivatives, which have been identified as potent inhibitors of tyrosine and phosphoinositide kinases.[2] These enzymes are crucial components of signaling pathways that regulate cell growth, proliferation, and survival, and their dysregulation is a hallmark of many cancers. Additionally, this boronic acid derivative is a valuable precursor for the synthesis of PARP inhibitors, a class of drugs that has shown significant promise in the treatment of cancers with deficiencies in DNA repair mechanisms.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol describes a general method for the Suzuki-Miyaura cross-coupling of this compound with a heterocyclic halide, such as a chloro- or bromo-substituted pyrazolo[3,4-d]pyrimidine, to generate a core scaffold for kinase or PARP inhibitors.

Materials:

-

This compound

-

Appropriate heterocyclic halide (e.g., 4-chloro-1H-pyrazolo[3,4-d]pyrimidine)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Anhydrous solvent (e.g., 1,4-dioxane, DMF, toluene)

-

Degassed water

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry reaction flask under an inert atmosphere, add the heterocyclic halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

-

Add the palladium catalyst (0.05-0.10 equiv).

-

Add the anhydrous solvent and degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water).

-

Stir the reaction mixture at an elevated temperature (typically 80-110 °C) and monitor the progress of the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired product.

Experimental Workflow for Suzuki-Miyaura Coupling

Caption: Workflow for a typical Suzuki-Miyaura coupling reaction.

Quantitative Data

The following tables summarize the biological activity of various pyrazolo[3,4-d]pyrimidine derivatives, a class of compounds often synthesized using precursors derived from this compound.

Table 1: Inhibitory Activity of Pyrazolo[3,4-d]pyrimidine Derivatives against Various Kinases

| Compound Class | Target Kinase | IC₅₀ (nM) | Reference |

| Pyrazolo[3,4-d]pyrimidine | PKD | 17-35 | [3] |

| Pyrazolo[3,4-d]pyrimidine | HPK1 | 29.0 | [4] |

| Pyrazolo[3,4-d]pyrimidine | EGFRWT | 16 | |

| Pyrazolo[3,4-d]pyrimidine | EGFRT790M | 236 |

Table 2: Anti-proliferative Activity of Pyrazolo[3,4-d]pyrimidine Derivatives in Cancer Cell Lines

| Compound Class | Cell Line | Cancer Type | GI₅₀ (µM) | Reference |

| Pyrazolo[3,4-d]pyrimidine | Full 60-cell panel | Various | 0.018 - 9.98 | [5] |

| Pyrazolo[3,4-d]pyrimidine | A549 | Non-small cell lung | 8.21 | |

| Pyrazolo[3,4-d]pyrimidine | HCT-116 | Colon | 19.56 |

Signaling Pathways

The compounds synthesized using this compound often target key signaling pathways implicated in cancer. Below are simplified diagrams of the Tyrosine Kinase and PARP signaling pathways.

Tyrosine Kinase Signaling Pathway

References

- 1. tcichemicals.com [tcichemicals.com]

- 2. 3-フルオロ-4-ホルミルフェニルボロン酸 | Sigma-Aldrich [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

The Versatility of 3-Fluoro-4-formylphenylboronic Acid in Modern Organic Synthesis

For Immediate Release